![molecular formula C9H8Cl2O3 B128277 2-(2,6-Dichlorophenoxy)propanoic acid CAS No. 25140-90-3](/img/structure/B128277.png)
2-(2,6-Dichlorophenoxy)propanoic acid
Overview
Description
“2-(2,6-Dichlorophenoxy)propanoic acid” is an aromatic ether that is 2-hydroxypropanoic acid in which the hydroxy group at position 2 has been converted to its 2,6-dichlorophenyl ether . It is a yellowish to colorless solid and soluble in organic solvents .
Molecular Structure Analysis
The molecular formula of “2-(2,6-Dichlorophenoxy)propanoic acid” is C9H8Cl2O3 . The InChI representation is InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13)
. The Canonical SMILES representation is CC(C(=O)O)OC1=C(C=CC=C1Cl)Cl
.
Physical And Chemical Properties Analysis
The molecular weight of “2-(2,6-Dichlorophenoxy)propanoic acid” is 235.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 233.9850495 g/mol . The compound is a yellowish to colorless solid and soluble in organic solvents .
Scientific Research Applications
Herbicide
“2-(2,6-Dichlorophenoxy)propanoic acid” is widely used as a herbicide for killing annual and broad leaf weeds . It’s a broad-spectrum weed killer that can effectively control various types of weeds .
Impact on Plant Metabolism
This compound has been studied for its effects on plant metabolism. For example, it has been found to exert an enantioselective adverse effect on the metabolism of Arabidopsis thaliana, a model plant. The R-DCPP enantiomer caused stronger disturbance to leaf morphology, mesophyll cell structure, and leaf metabolites compared with S-DCPP .
Impact on Microbial Communities
The compound also affects microbial communities in the phyllosphere (the surface of the plant leaf). The diversity of phyllospheric microorganisms decreased and the stability of the microbial community in the phyllosphere increased after R-DCPP treatment, whereas the opposite result was detected after S-DCPP exposure .
Impact on Plant Physiology
The compound has been found to have differential effects on plant physiology depending on the enantiomer. The fresh weight of plants decreased by 37.6% after R-DCPP treatment, whereas it increased by 7.6% after S-DCPP treatment .
Adsorption by Aluminum Hydroxides
Research has shown that aluminum hydroxides, generated by anodic dissolution of sacrificial aluminum anode, can adsorb “2-(2,6-Dichlorophenoxy)propanoic acid” from aqueous solution . This could potentially be used for removing the compound from water.
Use in Dye Synthesis
The compound is also used as a raw material in the synthesis of dyes .
Use as an Additive in Optical Brighteners
It is used as an additive in optical brighteners to enhance their brightness .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like lactisole, which has a 2-phenoxypropionic acid skeleton, have been shown to interact with the transmembrane domain of the t1r3 subunit (t1r3-tmd) of the human sweet taste receptor .
Mode of Action
It’s worth noting that lactisole and 2,4-dp, which share the same molecular skeleton as 2-(2,6-dichlorophenoxy)propanoic acid, interact with the same seven residues in t1r3-tmd . The inhibitory potencies of these inhibitors are mainly due to stabilizing interactions mediated via their carboxyl groups in the vertical dimension of the ligand pocket of T1R3-TMD .
Biochemical Pathways
It’s known that the taa/yuc pathway is the primary endogenous auxin biosynthesis pathway that involves in major biological processes mediated by the activity of auxin .
Pharmacokinetics
It’s known that the compound has a molecular weight of 23507 , and its solubility in water at 25 ºC is 829mg/L .
Result of Action
It’s known that the compound is widely used in the manufacture of pesticides and insecticides . It is a broad-spectrum herbicide that can effectively control various weeds .
Action Environment
It’s known that the compound has a high thermal stability and chemical stability at room temperature . It should be noted that direct contact with the compound should be avoided, and appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using it .
properties
IUPAC Name |
2-(2,6-dichlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSKVVDMNKQPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948003 | |
Record name | 2-(2,6-Dichlorophenoxy)propanoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenoxy)propanoic acid | |
CAS RN |
25140-90-3 | |
Record name | 2-(2,6-Dichlorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25140-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorophenoxy-alpha-propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-Dichlorophenoxy)propanoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dichlorophenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC5DE0C9OD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.